molecular formula C27H25N3O3 B2386974 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-79-2

7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2386974
CAS No.: 866809-79-2
M. Wt: 439.515
InChI Key: LVKNIONMMZOAGE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold with a pyrazole fused to a quinoline core. Its structure features 7,8-dimethoxy groups on the quinoline ring, a 3-(4-methylphenyl) substituent at position 3, and a 5-[(3-methoxyphenyl)methyl] group. Pyrazoloquinolines are known for diverse bioactivities, including anticancer, anti-inflammatory, and receptor modulation (e.g., benzodiazepine, neurotensin receptors) .

Properties

IUPAC Name

7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-17-8-10-19(11-9-17)26-22-16-30(15-18-6-5-7-20(12-18)31-2)23-14-25(33-4)24(32-3)13-21(23)27(22)29-28-26/h5-14,16H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKNIONMMZOAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazoloquinoline core, followed by the introduction of methoxy groups and the attachment of phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Substituents Molecular Weight (g/mol) XLogP3 Biological Activity
Target: 7,8-Dimethoxy-5-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline 3: 4-methylphenyl; 5: 3-methoxybenzyl; 7,8: dimethoxy 469.5 4.5 Potential neurotensin receptor modulation (inferred from structural analogs)
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 3: 4-fluorophenyl; 5: 4-methylbenzyl; 7,8: dimethoxy 423.5 4.9 Neurotensin receptor 1 (NTR1) agonist activity
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline 3: 4-methoxyphenyl; 5: 4-chlorobenzyl; 7,8: dimethoxy 474.9 5.2 Unspecified GPCR selectivity screening
7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 3: 4-methylphenyl; 5: 4-methylbenzyl; 7,8: dimethoxy 423.5 4.9 High-throughput screening for anxiolytic/anticancer potential
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 3: 4-ethoxyphenyl; 5: 4-methoxybenzyl; 7,8: dimethoxy 469.5 4.5 Structural analog with enhanced solubility due to ethoxy group

Key Findings from Comparative Studies

Impact of Substituents on Bioactivity

  • 5-Position Benzyl Groups : The 3-methoxybenzyl substituent in the target compound may offer better metabolic stability than 4-chlorobenzyl () due to reduced susceptibility to oxidative metabolism. However, 4-methylbenzyl analogs () exhibit higher lipophilicity, favoring blood-brain barrier penetration for CNS targets.
  • 7,8-Dimethoxy Groups : These substituents are conserved across most analogs and are critical for π-π stacking interactions with receptor binding pockets .

Pharmacological Selectivity

The neurotensin receptor agonist activity of 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline () highlights the role of electron-deficient aryl groups in NTR1 binding.

Biological Activity

The compound 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several functional groups:

  • Pyrazoloquinoline core : This bicyclic structure is known for various biological activities.
  • Methoxy groups : The presence of methoxy groups at positions 7 and 8 enhances lipophilicity and potentially alters the compound's interaction with biological targets.
  • Phenyl substituents : The incorporation of phenyl groups may contribute to the compound's pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. For instance, derivatives similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluating the anticancer activity of pyrazolo[4,3-c]quinoline derivatives reported IC50 values ranging from 1 µM to 10 µM against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoloquinolines have also been documented. Compounds in this class demonstrated inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Research Findings

In a comparative study, derivatives exhibited IC50 values for NO inhibition ranging from 10 µM to 50 µM. Notably, one derivative showed an inhibition rate comparable to that of established anti-inflammatory agents.

Antimicrobial Activity

Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes.

Data Summary

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Kinases : Some studies suggest that similar compounds may inhibit specific kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : The ability to induce apoptosis through mitochondrial pathways has been a focal point in understanding its anticancer effects.
  • Anti-inflammatory Pathway Inhibition : The suppression of NO production indicates potential for treating inflammatory diseases.

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